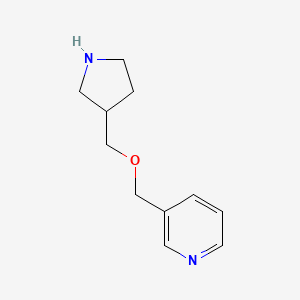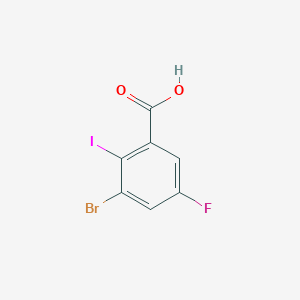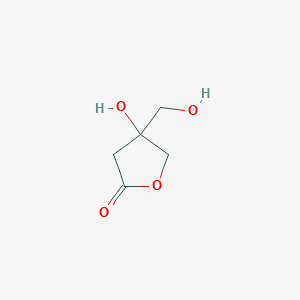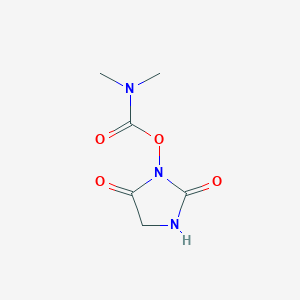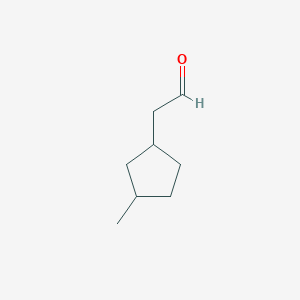![molecular formula C50H54F12IrN4P B13897714 Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1), commonly referred to as Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6, is a complex iridium-based compound. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 involves several steps. The starting materials typically include 4-tert-butyl-2-(4-tert-butylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization using a mixture of acetonitrile and diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried under vacuum at elevated temperatures to remove any residual solvents .
Chemical Reactions Analysis
Types of Reactions
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and bipyridine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions may produce iridium(I) complexes .
Scientific Research Applications
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 has a wide range of scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in various photochemical reactions, including the trifluoromethylation of alkyl and aryl halides.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, leveraging its catalytic properties.
Material Science: It is used in the development of new materials with unique photophysical properties.
Biological Research: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Mechanism of Action
The mechanism by which Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 exerts its effects is primarily through its role as a photocatalyst. Upon absorption of light, the iridium center undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as the activation of C-H bonds or the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
- Iridium (1+), [5,5’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
Uniqueness
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 is unique due to its specific combination of ligands, which impart distinct photophysical properties. The presence of tert-butyl groups and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C50H54F12IrN4P |
|---|---|
Molecular Weight |
1162.2 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H6F6N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
BUWMDJMZZJZFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
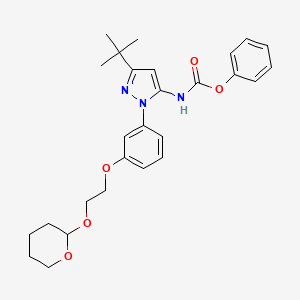
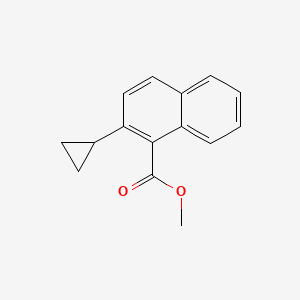
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
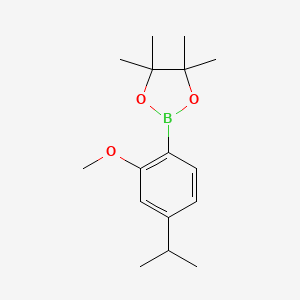

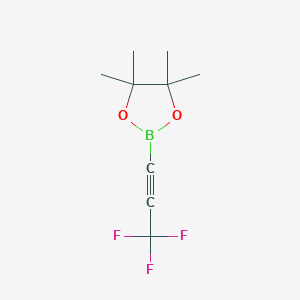
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)
